

Spectroscopic Profile of 5-Bromo-3,4-diaminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromo-3,4-diaminopyridine*

Cat. No.: *B1293944*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound **5-Bromo-3,4-diaminopyridine** (CAS No. 4635-08-9). Due to the limited availability of experimentally verified public data, this document includes predicted spectroscopic values from computational models, which serve as a valuable reference for the characterization of this compound.

Compound Information

Property	Value
Compound Name	5-Bromo-3,4-diaminopyridine
CAS Number	4635-08-9
Molecular Formula	C ₅ H ₆ BrN ₃
Molecular Weight	188.03 g/mol
Structure	

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **5-Bromo-3,4-diaminopyridine**.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of **5-Bromo-3,4-diaminopyridine** in a typical deuterated solvent like DMSO-d₆ would likely show signals for the two aromatic protons and the protons of the two amino groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.8	Singlet	1H	H-6 (Aromatic)
~7.2 - 7.5	Singlet	1H	H-2 (Aromatic)
~5.0 - 6.0 (broad)	Singlet	2H	-NH ₂ (at C-4)
~4.5 - 5.5 (broad)	Singlet	2H	-NH ₂ (at C-3)

Note: The chemical shifts of the -NH₂ protons are highly dependent on the solvent and concentration and often appear as broad singlets.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyridine ring.

Chemical Shift (δ) ppm	Assignment
~145 - 150	C-6
~135 - 140	C-4
~130 - 135	C-2
~120 - 125	C-3
~100 - 105	C-5

Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-3,4-diaminopyridine** is expected to show characteristic absorption bands for the N-H and C-N stretching of the amino groups, as well as aromatic C-H and C=C/C=N stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretching (Amino groups)
3100 - 3000	Medium	Aromatic C-H Stretching
1650 - 1550	Strong	C=C and C=N Ring Stretching
1350 - 1250	Medium	C-N Stretching
850 - 750	Strong	C-H Out-of-plane Bending
700 - 550	Medium	C-Br Stretching

Mass Spectrometry (MS)

The mass spectrum of **5-Bromo-3,4-diaminopyridine** is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

m/z	Relative Intensity (%)	Assignment
187	~100	[M] ⁺ (with ⁷⁹ Br)
189	~98	[M] ⁺ (with ⁸¹ Br)
108	Variable	[M - Br] ⁺
Other	Variable	Fragmentation products

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid aromatic amine like **5-Bromo-3,4-diaminopyridine**.

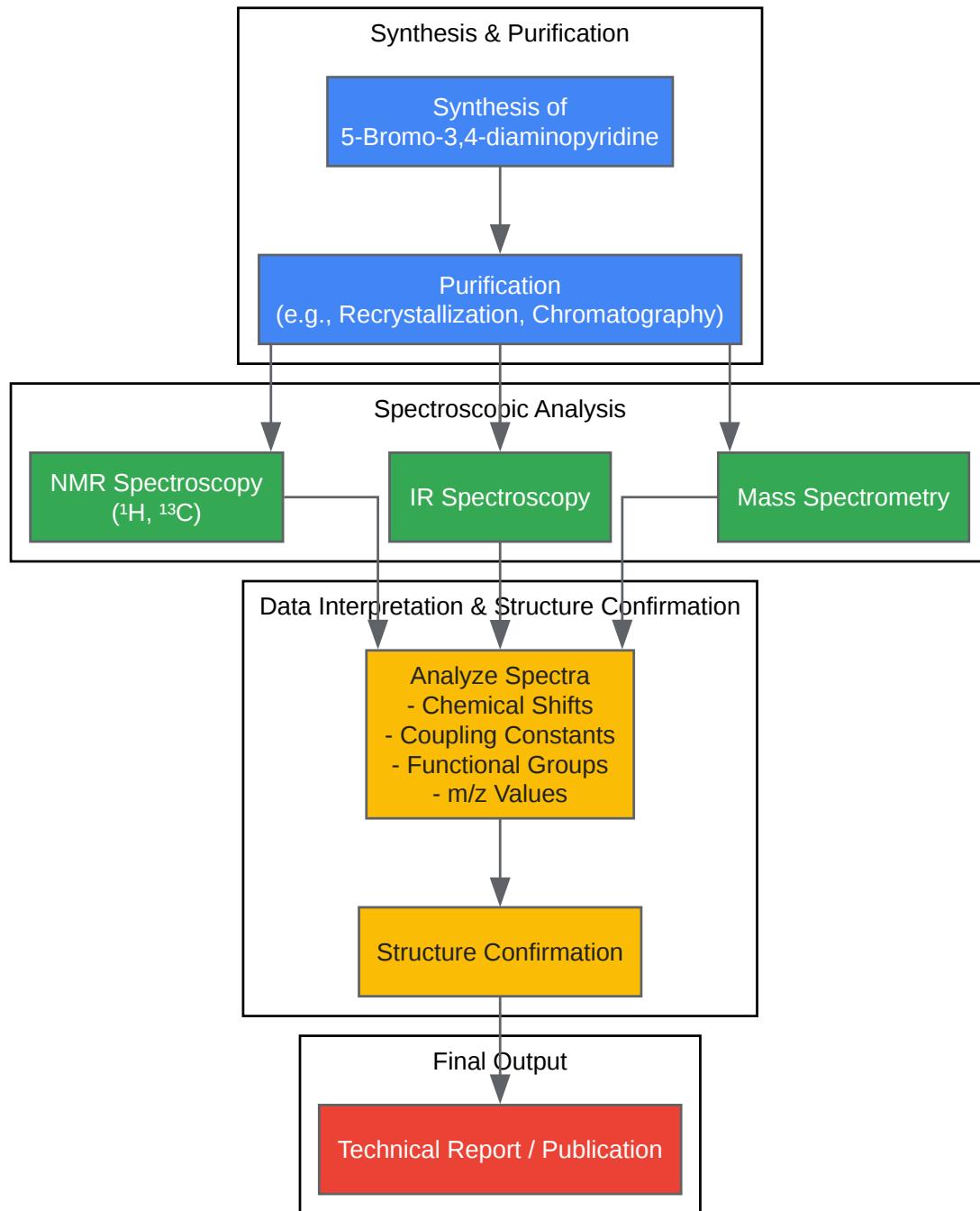
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **5-Bromo-3,4-diaminopyridine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of **5-Bromo-3,4-diaminopyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.^[1]
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable volatile solvent for techniques like electrospray ionization (ESI).

- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[2]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[2]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like **5-Bromo-3,4-diaminopyridine**.

Workflow for Spectroscopic Analysis of 5-Bromo-3,4-diaminopyridine

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-3,4-diaminopyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293944#5-bromo-3-4-diaminopyridine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com